molecular formula C5H9NO2 B6188047 3,4-dimethyl-1,3-oxazolidin-2-one CAS No. 96014-96-9

3,4-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B6188047
CAS No.: 96014-96-9
M. Wt: 115.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of N-hydroxy-3-chloro-2,2-dimethylpropanamide with methanol in the presence of sodium hydroxide. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is dried and concentrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-1,3-oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions and its potential antimicrobial properties make it a valuable compound in both research and industrial applications.

Properties

CAS No.

96014-96-9

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.